4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)
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Overview
Description
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclic molecules, which feature two joined rings. The specific structure of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) includes two octyl groups attached to the bicyclo[2.2.2]octane core, making it a notable compound in organic chemistry .
Preparation Methods
The synthesis of 4,4’-Dioctyl-1,1’-bi(bicyclo[222]octane) involves several steps One common method includes the alkylation of bicyclo[222]octane derivatives The reaction typically starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases and alkyl halides .
Industrial production methods for this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of molecular interactions and reaction mechanisms .
In biology and medicine, this compound is explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various biomolecules . In the industry, it is used in the production of advanced materials, including polymers and resins, due to its robust chemical properties .
Mechanism of Action
The mechanism of action of 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with various molecules, influencing their reactivity and stability . The pathways involved in its action include the modulation of molecular interactions and the stabilization of reactive intermediates .
Comparison with Similar Compounds
4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds such as bicyclo[2.2.2]octane, bicyclo[1.1.1]pentane, and cubane . While all these compounds share a bicyclic structure, 4,4’-Dioctyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of octyl groups, which enhance its chemical stability and reactivity .
Similar compounds include:
- Bicyclo[2.2.2]octane
- Bicyclo[1.1.1]pentane
- Cubane
These compounds are often used as bioisosteres in drug design and as scaffolds in the synthesis of complex organic molecules .
Properties
CAS No. |
80060-72-6 |
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Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
1-octyl-4-(4-octyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-29-17-23-31(24-18-29,25-19-29)32-26-20-30(21-27-32,22-28-32)16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
YDUXXOLMGIQIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCCC |
Origin of Product |
United States |
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